molecular formula CH2N4O B14710379 Carbamoyl azide CAS No. 13125-56-9

Carbamoyl azide

Cat. No.: B14710379
CAS No.: 13125-56-9
M. Wt: 86.05 g/mol
InChI Key: BLNJZMQZYXWQGM-UHFFFAOYSA-N
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Description

Carbamoyl azide is an organic compound that belongs to the class of azides. It is characterized by the presence of a carbamoyl group (CONH2) attached to an azide group (N3). This compound is known for its versatile reactivity and is used as an intermediate in various organic synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamoyl azides can be synthesized through several methods. One common method involves the reaction of isocyanates with sodium azide (NaN3) in the presence of zinc chloride (ZnCl2) in organic solvents. This reaction typically completes within 5-10 minutes at room temperature, minimizing the risk of hydrogen azide release . Another method involves the use of N-hydroxyphthalimide esters and trimethylsilyl azide (TMSN3) under mild conditions .

Industrial Production Methods

In industrial settings, carbamoyl azides are often produced through the reaction of isocyanates with hydrazoic acid. due to the explosiveness and toxicity of hydrazoic acid, alternative methods using trimethylsilyl azide or other azide donors are preferred .

Chemical Reactions Analysis

Types of Reactions

Carbamoyl azides undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving carbamoyl azides include iodine azide, tert-butyl hydroperoxide (TBHP), and various metal catalysts such as zinc chloride and ceric ammonium nitrate (CAN) .

Major Products Formed

The major products formed from reactions involving carbamoyl azides include isocyanates, amides, ureas, and various heterocyclic compounds such as tetrazol-5-ones .

Mechanism of Action

The mechanism of action of carbamoyl azides involves the thermal decomposition of the compound to produce isocyanatesThe isocyanate can then react with water to form an unstable carbamic acid derivative, which undergoes spontaneous decarboxylation to produce amines .

Comparison with Similar Compounds

Carbamoyl azides are similar to other nitrogen-containing compounds such as carbamates, carbodiimides, and tetrazol-5-ones. carbamoyl azides are unique in their ability to undergo the Curtius rearrangement to form isocyanates, which are versatile intermediates in organic synthesis .

List of Similar Compounds

Properties

CAS No.

13125-56-9

Molecular Formula

CH2N4O

Molecular Weight

86.05 g/mol

IUPAC Name

carbamoyl azide

InChI

InChI=1S/CH2N4O/c2-1(6)4-5-3/h(H2,2,6)

InChI Key

BLNJZMQZYXWQGM-UHFFFAOYSA-N

Canonical SMILES

C(=O)(N)N=[N+]=[N-]

Origin of Product

United States

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